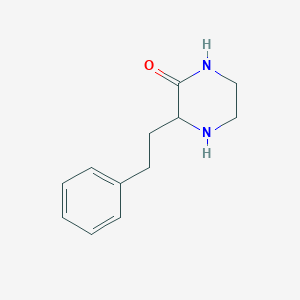![molecular formula C8H4ClNO2 B13697801 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13697801.png)
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 g/mol . It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a dioxole ring fused to a benzene ring. The presence of a chlorine atom and a nitrile group on the benzene ring makes this compound unique and potentially useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile typically involves the chlorination of benzo[d][1,3]dioxole derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 6-chlorobenzo[d][1,3]dioxole with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .
化学反応の分析
Types of Reactions
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typically used.
Major Products Formed
Oxidation: 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 6-Chlorobenzo[d][1,3]dioxole-4-amine.
Substitution: 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile or 6-Ethoxybenzo[d][1,3]dioxole-4-carbonitrile.
科学的研究の応用
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis .
類似化合物との比較
Similar Compounds
6-Bromo-4-chlorobenzo[d][1,3]dioxole: Similar structure with a bromine atom instead of a nitrile group.
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
6-Chlorobenzo[d][1,3]dioxole-4-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H4ClNO2 |
|---|---|
分子量 |
181.57 g/mol |
IUPAC名 |
6-chloro-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C8H4ClNO2/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2H,4H2 |
InChIキー |
UPDXFTNEVVFBCP-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC(=CC(=C2O1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


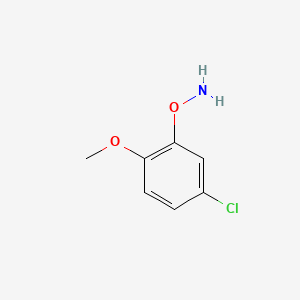
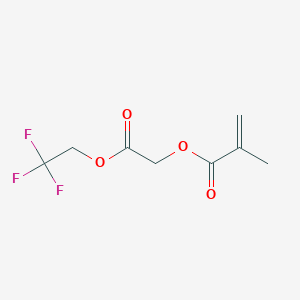
![cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
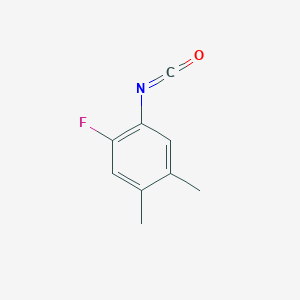

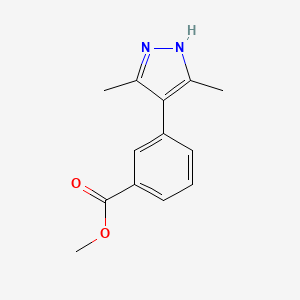



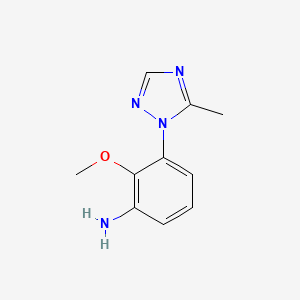

![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
